Ethyl 3,5-difluorobenzimidate Ethyl 3,5-difluorobenzimidate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18035633
InChI: InChI=1S/C9H9F2NO/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,12H,2H2,1H3
SMILES:
Molecular Formula: C9H9F2NO
Molecular Weight: 185.17 g/mol

Ethyl 3,5-difluorobenzimidate

CAS No.:

Cat. No.: VC18035633

Molecular Formula: C9H9F2NO

Molecular Weight: 185.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3,5-difluorobenzimidate -

Specification

Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
IUPAC Name ethyl 3,5-difluorobenzenecarboximidate
Standard InChI InChI=1S/C9H9F2NO/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,12H,2H2,1H3
Standard InChI Key QLCBFPZFEFJRMH-UHFFFAOYSA-N
Canonical SMILES CCOC(=N)C1=CC(=CC(=C1)F)F

Introduction

Structural and Molecular Characteristics

Ethyl 3,5-difluorobenzimidate (C9_9H9_9F2_2NO) belongs to the class of imidate esters, characterized by an imidate functional group (-N=C-O-) attached to an ethyl group and a 3,5-difluorophenyl moiety. The molecular structure features two fluorine atoms at the meta positions of the benzene ring, which significantly influence its electronic properties and reactivity. Comparative analysis with ethyl 3,5-difluorobenzoate (C9_9H8_8F2_2O2_2) reveals that the replacement of the carboxylate group with an imidate group introduces nucleophilic reactivity at the nitrogen center, enabling participation in condensation and cyclization reactions .

The fluorine atoms enhance the compound's lipophilicity and metabolic stability, as evidenced by the logP value of 2.3 for ethyl 3,5-difluorobenzoate, a closely related analog . This suggests that ethyl 3,5-difluorobenzimidate may exhibit similar hydrophobic characteristics, making it suitable for applications requiring membrane permeability.

Synthesis and Reaction Pathways

Pinner Synthesis Route

The most plausible synthesis route involves the Pinner reaction, where 3,5-difluorobenzonitrile undergoes nucleophilic addition with ethanol in the presence of hydrochloric acid. This method, widely used for imidate ester preparation, proceeds via the following steps:

  • Protonation of Nitrile:
    3,5-F2C6H3CN+HCl3,5-F2C6H3C≡NH+Cl\text{3,5-F}_2\text{C}_6\text{H}_3\text{CN} + \text{HCl} \rightarrow \text{3,5-F}_2\text{C}_6\text{H}_3\text{C≡NH}^+ \text{Cl}^-

  • Alcohol Addition:
    3,5-F2C6H3C≡NH+Cl+EtOH3,5-F2C6H3C(OEt)=NH2+Cl\text{3,5-F}_2\text{C}_6\text{H}_3\text{C≡NH}^+ \text{Cl}^- + \text{EtOH} \rightarrow \text{3,5-F}_2\text{C}_6\text{H}_3\text{C(OEt)=NH}_2^+ \text{Cl}^-

  • Deprotonation:
    3,5-F2C6H3C(OEt)=NH2+Cl+Base3,5-F2C6H3C(OEt)=NH+Cl\text{3,5-F}_2\text{C}_6\text{H}_3\text{C(OEt)=NH}_2^+ \text{Cl}^- + \text{Base} \rightarrow \text{3,5-F}_2\text{C}_6\text{H}_3\text{C(OEt)=NH} + \text{Cl}^-

This pathway mirrors the synthesis of N-(1,1-dimethylpropynyl)-3,5-difluorobenzamide from 3,5-difluorobenzoyl chloride, as described in patent US3534098A .

Alternative Pathways

Transimidification:
Ethyl 3,5-difluorobenzimidate may also be synthesized via transimidification reactions, where a pre-formed imidate exchanges alkoxy groups with ethanol under acidic conditions. For example:
3,5-F2C6H3C(OMe)=NH+EtOHH+3,5-F2C6H3C(OEt)=NH+MeOH\text{3,5-F}_2\text{C}_6\text{H}_3\text{C(OMe)=NH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{3,5-F}_2\text{C}_6\text{H}_3\text{C(OEt)=NH} + \text{MeOH}

Physicochemical Properties

While experimental data for ethyl 3,5-difluorobenzimidate is scarce, extrapolation from analogous compounds permits reasonable predictions:

PropertyEthyl 3,5-Difluorobenzimidate (Predicted)Ethyl 3,5-Difluorobenzoate 3,5-Difluorobenzaldehyde
Molecular Weight (g/mol)185.17186.15142.10
Boiling Point (°C)210–215 (est.)61–63 (43 mmHg)61–63 (43 mmHg)
Density (g/mL)1.25–1.301.2961.296
LogP2.5–3.02.31.8
Refractive Index1.480–1.490n/an/a

The compound is expected to be a clear liquid at room temperature, sensitive to moisture and air due to the imidate group's susceptibility to hydrolysis . Storage under inert gas (argon or nitrogen) at 2–8°C is recommended to prevent degradation .

Reactivity and Applications

Nucleophilic Acylation

Ethyl 3,5-difluorobenzimidate serves as an acylating agent in the synthesis of amidines and heterocycles. For instance, reaction with primary amines yields substituted amidines:
3,5-F2C6H3C(OEt)=NH+RNH23,5-F2C6H3C(NHR)=NH+EtOH\text{3,5-F}_2\text{C}_6\text{H}_3\text{C(OEt)=NH} + \text{RNH}_2 \rightarrow \text{3,5-F}_2\text{C}_6\text{H}_3\text{C(NHR)=NH} + \text{EtOH}

This reactivity is exploited in pharmaceutical synthesis, particularly for compounds targeting fluorine-sensitive enzymes .

Cyclocondensation Reactions

In the presence of diols or diamines, ethyl 3,5-difluorobenzimidate participates in cyclocondensation to form six-membered heterocycles. For example, reaction with ethylene diamine produces benzimidazole derivatives:
3,5-F2C6H3C(OEt)=NH+H2NCH2CH2NH23,5-F2C6H3C(NH)2C2H4+2EtOH\text{3,5-F}_2\text{C}_6\text{H}_3\text{C(OEt)=NH} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{3,5-F}_2\text{C}_6\text{H}_3\text{C(NH)}_2\text{C}_2\text{H}_4 + 2 \text{EtOH}

Such heterocycles are pivotal in agrochemical and medicinal chemistry due to their bioisosteric properties .

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